Cas no 59777-92-3 (2-methylcycloheptan-1-ol)

2-メチルシクロヘプタン-1-オールは、分子式C8H16Oで表される環状アルコール化合物です。7員環構造にメチル基とヒドロキシル基が結合した特徴的な骨格を持ち、有機合成中間体としての応用が期待されます。高い立体選択性を必要とする反応において、環の剛直性が反応部位の配向性を制御する利点があります。また、極性官能基と非極性部分を併せ持つため、溶媒和特性の調整が可能です。香料や医薬品原料としての利用も研究されており、構造のわずかな変化が物性に大きく影響する点が学術的に注目されています。

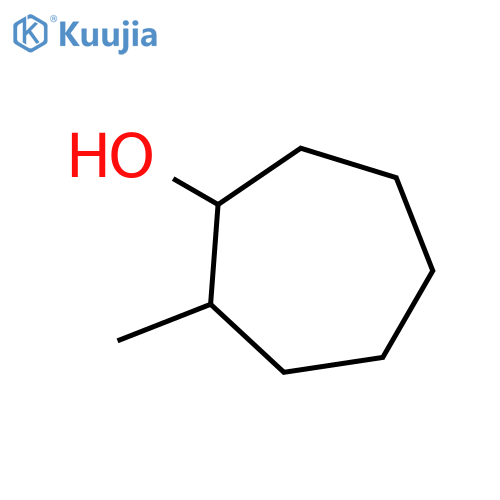

2-methylcycloheptan-1-ol structure

商品名:2-methylcycloheptan-1-ol

2-methylcycloheptan-1-ol 化学的及び物理的性質

名前と識別子

-

- CYCLOHEPTANOL, 2-METHYL-

- 2-methylcycloheptanol

- 2-Methylcycloheptan-1-ol

- 59777-92-3

- EN300-1637261

- CS-0354233

- SCHEMBL3043126

- AKOS011020535

- 2-methylcycloheptan-1-ol

-

- インチ: InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3

- InChIKey: CVEWSZALSLGZAU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 128.120115130g/mol

- どういたいしつりょう: 128.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 80.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-methylcycloheptan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637261-1.0g |

2-methylcycloheptan-1-ol |

59777-92-3 | 1g |

$0.0 | 2023-06-04 | ||

| Enamine | EN300-1637261-2500mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 2500mg |

$1089.0 | 2023-09-22 | ||

| Enamine | EN300-1637261-10000mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 10000mg |

$2393.0 | 2023-09-22 | ||

| Enamine | EN300-1637261-250mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 250mg |

$513.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424903-1g |

2-Methylcycloheptan-1-ol |

59777-92-3 | 98% | 1g |

¥5578.00 | 2024-05-07 | |

| Enamine | EN300-1637261-5000mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 5000mg |

$1614.0 | 2023-09-22 | ||

| Enamine | EN300-1637261-1000mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 1000mg |

$557.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424903-10g |

2-Methylcycloheptan-1-ol |

59777-92-3 | 98% | 10g |

¥22159.00 | 2024-05-07 | |

| Enamine | EN300-1637261-100mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 100mg |

$490.0 | 2023-09-22 | ||

| Enamine | EN300-1637261-50mg |

2-methylcycloheptan-1-ol |

59777-92-3 | 50mg |

$468.0 | 2023-09-22 |

2-methylcycloheptan-1-ol 関連文献

-

1. Synthetical studies of terpenoids. Part XIII. Syntheses of model compounds related to xanthatinOpinder Singh Bhanot,Phanindra Chandra Dutta J. Chem. Soc. C 1968 2583

-

2. Regio- and stereo-selective reductive cleavage of epoxides with zinc borohydride supported on silica gelBrindaban C. Ranu,Ashish R. Das J. Chem. Soc. Chem. Commun. 1990 1334

59777-92-3 (2-methylcycloheptan-1-ol) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量